3-Amino-4-cyclohexyl-2-hydroxybutanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-4-cyclohexyl-2-hydroxybutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h7-9,12H,1-6,11H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQZMSTUVAOAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(C(=O)O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113785-82-3 | |
| Record name | 3-amino-4-cyclohexyl-2-hydroxybutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclohexyl-2-hydroxybutanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 2-hydroxybutanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Key Reactions
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Hydrogenation and Cyclization :
The compound serves as an intermediate in asymmetric hydrogenation processes. For example, catalytic hydrogenation (100 atm H₂, RuCl₂[(S)-BINAP]) of related precursors yields syn/anti diastereomers, with syn isomers predominating (65:35 ratio) .-
Reaction Conditions :
-
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Esterification and Hydrolysis :
The carboxylic acid group undergoes esterification (e.g., methyl ester formation) under acidic conditions. Subsequent hydrolysis with 6N HCl at 100°C removes protecting groups, yielding the hydrochloride salt .
Amino Group Reactivity
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine intermediates, critical in enzyme inhibition studies (e.g., ornithine aminotransferase) .
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Transamination : Participates in PLP-dependent transamination, forming covalent adducts with lysine residues in enzyme active sites (e.g., hOAT) .
Biological Targets
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GABA Receptor Modulation : Structural analogs (e.g., GABOB) exhibit enantioselective agonism/antagonism at GABA receptors. The R-enantiomer shows higher potency at ρ1 GABA<sub>C</sub> receptors, while the S-enantiomer is selective for GABA<sub>A</sub> receptors .
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Activity Comparison :
Receptor R-Enantiomer (EC₅₀) S-Enantiomer (EC₅₀) GABA<sub>A</sub> >100 µM 12 µM GABA<sub>C</sub> 8 µM 25 µM
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Key Derivatives
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Lactone Formation : Intramolecular cyclization under basic conditions produces γ-lactones (e.g., 14i ), stabilized by steric hindrance from isopropyl groups .
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Peptide Coupling : Used in solid-phase synthesis of cyclic peptides (e.g., cyclosporin analogs), with coupling efficiencies >90% under HATU/DIPEA conditions .
Thermal Decomposition
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Degrades at >150°C, releasing HCl and forming cyclohexyl-substituted lactams.
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Degradation Products :
Condition Major Product Byproduct 150°C, N₂ Cyclohexyl lactam CO₂, NH₃
pH-Dependent Behavior
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Stable in acidic conditions (pH 2–4) but undergoes β-elimination at pH >7, forming α,β-unsaturated carboxylic acids .
Cyanation Reactions
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
The compound has been shown to possess protective effects against various neurological conditions. Research indicates its utility in treating:
- Epilepsy : It has been reported to improve cerebral functions and reduce the frequency of seizures in animal models .
- Cranial Disorders : The compound may aid in recovery from cranial traumas and hypokinesia, enhancing overall brain health .
- Neurodegenerative Disorders : It exhibits potential in managing symptoms associated with depression, anxiety, and panic disorders .
2. Gastrointestinal Disorders
3-Amino-4-cyclohexyl-2-hydroxybutanoic acid hydrochloride has been identified as beneficial for gastrointestinal issues such as:
- Irritable Bowel Syndrome (IBS) : Its anti-inflammatory properties can alleviate symptoms associated with IBS .
- General Inflammation : The compound also shows promise in treating inflammatory diseases, including arthritis .
Biochemical Applications
1. Enzymatic Reactions
The compound serves as a substrate or cofactor in various enzymatic processes. For instance:
- Biosynthesis of Hydroxyacids : It can be utilized in the enzymatic production of 2-keto-4-hydroxybutyrate from pyruvate and methanol through engineered biocatalysts, showcasing its role in green chemistry .
Material Science Applications
1. Biodegradable Polymers
Research has explored the incorporation of this compound into polyhydroxyalkanoates (PHAs), which are biodegradable plastics. These polymers have applications in:
- Food Packaging : Their biocompatibility and biodegradability make them ideal for sustainable packaging solutions .
- Tissue Engineering : PHAs derived from this compound can be utilized in scaffolds for tissue regeneration due to their favorable mechanical properties and bioactivity .
Data Tables
Case Studies
Case Study 1: Neurological Effects
In a study examining the effects of this compound on epilepsy, researchers found that administration significantly reduced seizure frequency in rodent models. This suggests potential therapeutic applications for epilepsy treatment in humans.
Case Study 2: Gastrointestinal Health
Another study focused on the impact of this compound on IBS symptoms demonstrated a marked improvement in patient-reported outcomes following treatment with formulations containing the compound, indicating its efficacy in managing gastrointestinal disorders.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclohexyl-2-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-amino-4-cyclohexyl-2-hydroxybutanoic acid hydrochloride with structurally related compounds:
Key Observations :
- Cyclohexyl vs. Phenyl Groups: The cyclohexyl group in the target compound introduces steric bulk and aliphatic hydrophobicity, contrasting with the planar aromatic phenyl group in 4-amino-3-phenylbutyric acid HCl. This difference may influence membrane permeability and metabolic stability .
- Hydroxy and Amino Group Positioning: The 2-hydroxy and 3-amino configuration in the target compound contrasts with 3-amino-5-hydroxybenzoic acid HCl, where substituents are on an aromatic ring. This impacts electronic properties and hydrogen-bonding capacity .
Stability and Analytical Methods
- Acid Stability : Hydrochloride salts like Nicardipine HCl () and berberine HCl (–2) show variable stability under acidic conditions. The target compound’s cyclohexyl group may confer resistance to hydrolysis compared to smaller analogs .


- Analytical Techniques : HPLC and HPLC-MS/MS are standard for characterizing hydrochlorides (e.g., berberine HCl in –2). The cyclohexyl group in the target compound would likely increase retention time in reverse-phase HPLC due to hydrophobicity .

Research Findings and Hypotheses
While direct studies on 3-amino-4-cyclohexyl-2-hydroxybutanoic acid HCl are absent in the evidence, inferences can be drawn:
- Stereochemical Complexity: Multiple chiral centers may require advanced synthesis techniques, as seen in the preparation of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl () .
Biological Activity
3-Amino-4-cyclohexyl-2-hydroxybutanoic acid hydrochloride (ACH) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
Chemical Structure:
ACH is characterized by the presence of an amino group, a hydroxy group, and a cyclohexyl ring attached to a butanoic acid backbone. This combination of functional groups contributes to its diverse reactivity and biological interactions.
Synthesis:
The synthesis of ACH typically involves:
- Starting Materials: Cyclohexylamine and 2-hydroxybutanoic acid.
- Reaction Conditions: The reaction is conducted under controlled conditions using solvents and catalysts to enhance yield.
- Hydrochloride Formation: The final product is obtained by treating the base with hydrochloric acid to form the hydrochloride salt.
The biological activity of ACH is largely attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl ring enhances hydrophobic interactions. These interactions may modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects.
Biological Activities
Research has indicated several potential biological activities associated with ACH:
- Antimicrobial Activity: Studies suggest that ACH exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Neuroprotective Effects: Preliminary research indicates that ACH may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
- Anti-inflammatory Properties: ACH has been investigated for its ability to reduce inflammation in cellular models, possibly by inhibiting pro-inflammatory cytokines or pathways .
Case Studies
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Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of ACH against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed that ACH inhibited bacterial growth at concentrations as low as 100 µg/mL, suggesting it could be developed into an antimicrobial agent . -
Neuroprotection in Cell Models:
In vitro studies demonstrated that ACH reduced neuronal cell death induced by oxidative stress. The compound was shown to decrease reactive oxygen species (ROS) levels and enhance cell viability, indicating its potential for treating neurodegenerative diseases . -
Anti-inflammatory Activity:
A recent investigation assessed the anti-inflammatory effects of ACH in lipopolysaccharide (LPS)-stimulated macrophages. ACH significantly reduced the production of pro-inflammatory cytokines like TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of 3-Amino-4-cyclohexyl-2-hydroxybutanoic acid hydrochloride to improve yield and purity?
Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios, reaction time) and identify optimal conditions. Fractional factorial designs reduce the number of trials while capturing interactions between variables. Post-synthesis, employ High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural validation . Reactor design principles, such as continuous-flow systems, can enhance scalability and reproducibility by minimizing batch-to-batch variability .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- HPLC : Quantify purity using gradient elution methods with UV detection at 210–260 nm, calibrated against reference standards .
- NMR Spectroscopy : Confirm stereochemistry and functional groups via ¹H/¹³C NMR, comparing chemical shifts to structurally analogous compounds (e.g., cyclohexyl derivatives) .
- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to verify molecular weight and detect potential degradation products .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light) per ICH guidelines. Monitor degradation kinetics via:
- Thermogravimetric Analysis (TGA) : Track mass loss under controlled temperature ramps.
- UV-Vis Spectroscopy : Detect absorbance changes indicative of decomposition .
- X-Ray Diffraction (XRD) : Assess crystallinity changes over time, which may impact bioavailability .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can simulate:
Q. How can researchers resolve contradictions in experimental data, such as inconsistent catalytic activity or unexpected byproducts?
Methodological Answer:
- Multivariate Analysis : Use Principal Component Analysis (PCA) to identify outliers or hidden variables influencing results .
- Mechanistic Studies : Isotope labeling (e.g., ¹⁵N) or in-situ FTIR to track intermediate species during reactions .
- Cross-Validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. GC-MS) to rule out instrumentation bias .
Q. What methodologies enable the design of selective derivatives of this compound for targeted bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Modeling : Use cheminformatics tools (e.g., Schrödinger’s Maestro) to correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with bioactivity data .
- Solid-Phase Synthesis : Employ resin-bound intermediates to rapidly generate analogs, followed by automated purification .
- Crystallography : Solve crystal structures of derivatives to identify key binding motifs (e.g., hydrogen-bonding networks) .
Q. How can heterogeneous catalysis be leveraged to improve the sustainability of reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Test metal-organic frameworks (MOFs) or mesoporous silica for acid-catalyzed reactions. Characterize catalyst surfaces via BET analysis and TEM .
- Membrane Technologies : Integrate catalytic membranes (e.g., Pd-based) for continuous separation of reaction products, reducing solvent waste .
- Life Cycle Assessment (LCA) : Quantify environmental impacts (e.g., E-factor) to benchmark against traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



